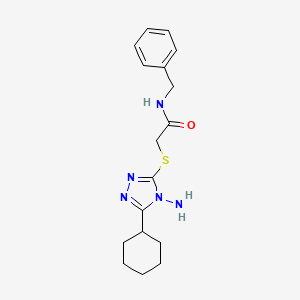

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,18H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYVDEXCBIFHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or cyclohexyl alcohols in the presence of suitable catalysts.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with thiol compounds under mild conditions.

Benzylacetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with benzylacetyl chloride or benzylacetic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted benzylacetamides, substituted triazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a cyclohexyl group, and a thioether linkage, which contribute to its biological activity. The synthesis typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

- Introduction of the Cyclohexyl Group : Alkylation reactions using cyclohexyl halides in the presence of a base are employed.

- Attachment of the Thioether Group : This is accomplished through thiolation reactions using thiol reagents.

The synthesis may require optimization techniques such as varying temperatures and solvents to enhance yield and minimize by-products.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant biological activity against various cancer types. For instance:

- In vitro Studies : Preliminary studies have shown that triazole derivatives can inhibit the growth of cancer cell lines. The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth.

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | MOLT-4 | 84.19 |

| CNS Cancer | SF-295 | 72.11 |

These findings suggest that 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide could be a promising candidate for developing new anticancer therapies.

Neuroprotective Effects

There is growing interest in the potential neuroprotective effects of triazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial in Alzheimer's disease treatment.

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. The structural characteristics of this compound may enable it to interact with fungal enzymes, providing a basis for further exploration in antifungal drug development.

Case Studies

Several studies have documented the efficacy of triazole derivatives in various therapeutic areas:

- A study demonstrated that triazole-based compounds exhibited significant cytotoxicity against multiple human cancer cell lines, including colon and breast cancer cells.

- Another research effort highlighted the potential of these compounds as acetylcholinesterase inhibitors, suggesting their use in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituents influence melting points; bulky groups (e.g., cyclohexyl) may reduce crystallinity compared to planar aromatic systems (e.g., pyridyl in AS111).

- Allyl and pyridyl substituents () yield moderate-to-high synthesis efficiency (50–83% yields).

Pharmacological Activity

Table 2: Anti-Inflammatory Activity of Selected Analogs

Mechanistic Insights :

- Anti-inflammatory activity in analogs (e.g., AS111) is linked to cyclooxygenase-2 (COX-2) inhibition via hydrophobic interactions with the enzyme’s active site .

- The cyclohexyl group in the target compound may enhance COX-2 binding affinity compared to smaller substituents (e.g., methyl or allyl) due to increased van der Waals interactions.

Binding Free Energy and Structure-Activity Relationships (SAR)

highlights that replacing aromatic substituents (e.g., phenyl) with non-aromatic groups (e.g., hydrogen) reduces binding free energy, suggesting that bulky substituents like cyclohexyl may optimize target engagement .

Critical Analysis of Comparative Data

- Advantages of Cyclohexyl Substituent : Likely improves metabolic stability and bioavailability compared to polar pyridyl or labile allyl groups.

- Limitations: Lack of direct experimental data on the target compound necessitates extrapolation from analogs.

Biological Activity

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 293.39 g/mol. The compound features a triazole ring, which is known for its biological significance in various therapeutic areas.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Research indicates that compounds with similar structures can inhibit enzymes involved in various metabolic pathways. For instance, triazole derivatives have been shown to inhibit heme oxygenase-1 (HO-1), which plays a role in oxidative stress and inflammation .

- Antimicrobial Activity : Triazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the thio group may enhance the compound's efficacy by improving its lipophilicity and cellular uptake.

- Cytotoxic Effects : In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits HO-1 activity | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Case Study 1: Heme Oxygenase Inhibition

A study investigated the effects of triazole-based compounds on HO-1 activity in U87MG glioblastoma cells. The results indicated that certain derivatives significantly reduced HO-1 expression, correlating with decreased cell viability and increased apoptosis rates .

Case Study 2: Antimicrobial Efficacy

In a series of assays evaluating antimicrobial activity, related compounds demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the cyclohexyl group .

Q & A

Q. What are the key synthetic steps and challenges in preparing 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide?

The synthesis of triazole-thioacetamide derivatives typically involves:

- Cyclocondensation : Formation of the 1,2,4-triazole ring via reaction of thiosemicarbazides with cyclohexyl carbonyl precursors under reflux conditions .

- Thioether formation : Introducing the thiol group through nucleophilic substitution, often requiring controlled pH (8–10) and inert atmospheres to prevent oxidation .

- Amide coupling : Reaction of the thiol intermediate with benzylamine derivatives using coupling agents like EDC/HOBt . Challenges include maintaining purity during thiol handling and optimizing reaction yields under varying cyclohexyl group steric effects .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- FTIR : Validates functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=S at ~680 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzyl CH₂ at δ 4.4 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen this compound's activity?

- Antimicrobial : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements .

- Antioxidant : DPPH radical scavenging and reducing power assays to evaluate electron-donating capacity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying pH and temperature conditions?

- Use response surface methodology (RSM) to model interactions between pH (6–10), temperature (60–100°C), and reaction time.

- For example, notes that thioether formation achieves >80% yield at pH 8.5 and 80°C, while higher pH promotes hydrolysis .

- Monitor intermediates via TLC (hexane:ethyl acetate, 9:1) to terminate reactions at optimal conversion points .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Assess solubility (e.g., logP via shake-flask method) and metabolic stability using liver microsomes. Poor solubility often explains in vivo inefficacy .

- Formulation adjustments : Use excipients like PEG-400 or cyclodextrins to enhance bioavailability, as seen in tablet studies of analogous triazoles .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. How can structural modifications enhance SIRT2 inhibitory potency?

- Linker optimization : Replace the acetamide linker with sulfonamide or urea groups to improve binding affinity, as demonstrated in for triazole derivatives .

- Tail group engineering : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance hydrophobic interactions with SIRT2’s catalytic pocket .

- Validate modifications via molecular docking (AutoDock Vina) and enzymatic assays using fluorogenic substrates .

Q. What thermodynamic parameters influence chromatographic retention in hydrophilic interaction liquid chromatography (HILIC)?

- Enthalpy-entropy compensation : For analogs like morpholinium triazole derivatives, retention decreases with temperature (25–45°C) due to negative ΔH values (-12 to -18 kJ/mol), indicating exothermic transfer to the stationary phase .

- Mobile phase: Acetonitrile content (>85%) and buffer pH (3.0–5.0) critically affect retention; optimize using ACN/ammonium formate gradients .

Data Analysis and Methodological Challenges

Q. How should researchers design SAR studies for triazole-thioacetamide derivatives?

- Core scaffold variation : Compare bioactivity of cyclohexyl vs. phenyl or pyridyl substituents at the triazole 5-position to assess steric/electronic effects .

- Thioether linker impact : Replace sulfur with oxygen or methylene to evaluate hydrogen-bonding and conformational flexibility .

- Statistical tools : Use PCA (principal component analysis) to correlate structural descriptors (e.g., LogP, polar surface area) with IC₅₀ values .

Q. What computational methods validate interaction mechanisms with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding stability (e.g., 100 ns trajectories) of the compound with kinase domains to identify key residues (e.g., ATP-binding pocket interactions) .

- QSAR modeling : Develop 2D/3D-QSAR models using CoMFA/CoMSIA to predict activity against untested targets .

Ethical and Reproducibility Considerations

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

- Standardized protocols : Adopt DoE (Design of Experiments) to define critical process parameters (CPPs) like stirring rate and reagent stoichiometry .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.